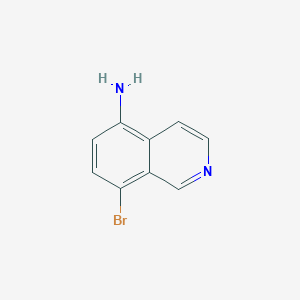

8-Bromoisoquinolin-5-amine

Vue d'ensemble

Description

8-Bromoisoquinolin-5-amine is a compound that is part of the isoquinoline family, which are known for their diverse biological activities and applications in medicinal chemistry. The compound itself is characterized by the presence of a bromine atom at the 8-position and an amine group at the 5-position of the isoquinoline ring system. The papers provided do not directly discuss 8-Bromoisoquinolin-5-amine, but they do provide insights into the chemistry of related isoquinoline compounds, which can be useful for understanding the properties and reactivity of 8-Bromoisoquinolin-5-amine.

Synthesis Analysis

The synthesis of related compounds, such as 7-alkylamino-2-methylquinoline-5,8-diones, involves nucleophilic substitution reactions of bromo-quinolinediones with various alkylamines. The paper titled "Simple preparation of 7-alkylamino-2-methylquinoline-5,8-diones: regiochemistry in nucleophilic substitution reactions of the 6- or 7-bromo-2-methylquinoline-5,8-dione with amines" discusses the preparation of these compounds from 6-bromo-2-methylquinoline-5,8-dione, which suggests that a similar approach could be used for synthesizing 8-Bromoisoquinolin-5-amine by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, and the presence of substituents can significantly affect their chemical behavior. For instance, the paper "Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane" provides insights into the crystal structure of a related compound, which could help infer the steric and electronic effects that the bromine and amine substituents might have on the molecular structure of 8-Bromoisoquinolin-5-amine .

Chemical Reactions Analysis

The chemical behavior of isoquinoline derivatives is influenced by their functional groups. The paper "5,8-isoquinolinediones. II. Chemical and electrochemical behavior of the 5,8-isoquinolinedione system" explores the 1,4-addition reactions of amines to the quinone system, which occur at the 7-position. This indicates that the amine group in 8-Bromoisoquinolin-5-amine could also participate in similar addition reactions, potentially leading to further functionalization of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives like 8-Bromoisoquinolin-5-amine can be deduced from the behavior of similar compounds. The electrochemical properties, such as half-wave potentials, are discussed in the context of substituted 5,8-isoquinolinediones, which can provide a basis for understanding the redox behavior of 8-Bromoisoquinolin-5-amine. The substituent effects on the quinone system's electrochemical properties are particularly relevant for designing compounds with desired redox characteristics .

Applications De Recherche Scientifique

Synthesis and Cytotoxic Action

- C4-Substituted Isoquinolines : A study detailed the synthesis of C4-substituted isoquinolines using 4-bromoisoquinoline. Some of these compounds exhibited significant cytotoxicity in tumor cell lines, indicating potential for cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Chemical Reactions and Properties

- Microwave-assisted Amination : Research demonstrated rapid preparation of 1-Aminonaphthalenes and 5- and 8-aminoquinolines from aryl bromides using Pd-catalyzed aryl amination under microwave conditions. This presents a method for efficient synthesis of aminoquinolines (Wang, Magnin, & Hamann, 2003).

- Synthesis of Indazoloisoquinolin-amines : Another study involved synthesizing fluorescent indazoloisoquinolin-amines from 4-Substituted 1-bromoisoquinolin-amines. These compounds could have applications in fluorescence-based biological studies (Balog, Riedl, & Hajos, 2013).

Antitumor and Antibacterial Applications

- Antitumor Activity : Research on novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, revealed potential antitumor activity against various human cancer cell lines. This indicates the potential of isoquinoline derivatives in cancer treatment (Károlyi et al., 2012).

- Antibacterial Properties : A study focused on synthesizing 8-nitrofluoroquinolone derivatives and investigating their antibacterial properties, showcasing the potential of isoquinoline derivatives in combating bacterial infections (Al-Hiari et al., 2007).

Photochemical Applications

- Photochemical Activation for Cell Physiology Studies : A study explored linking tertiary amines to a photoremovable protecting group to create photoactivatable forms. This has implications for studying cell physiology and gene editing applications (Asad et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds like 5-aminoisoquinoline have been shown to interact with uncharacterized proteins in organisms like trypanosoma brucei brucei .

Mode of Action

It is likely that the compound interacts with its targets via the amine functional group, which is known to form amides and serve as a directing group in organic synthesis .

Pharmacokinetics

Similar compounds like 5-aminoisoquinoline have been shown to have high gastrointestinal absorption and are predicted to be blood-brain barrier permeant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Bromoisoquinolin-5-amine. For instance, the compound is stored at 2-8°C to maintain its stability . Other factors such as pH, presence of other compounds, and specific cellular environments may also influence its action and efficacy.

Propriétés

IUPAC Name |

8-bromoisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBVOESPWKJXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621830 | |

| Record name | 8-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90721-34-9 | |

| Record name | 8-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromoisoquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

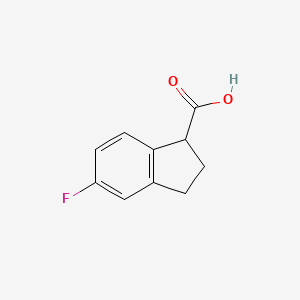

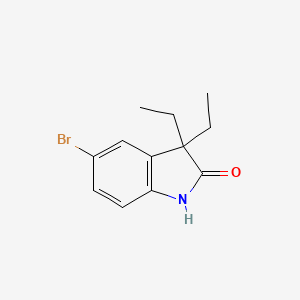

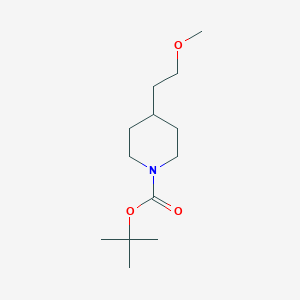

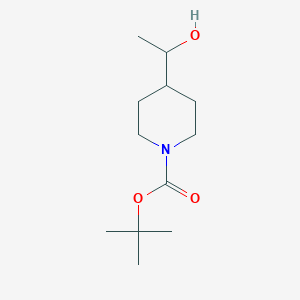

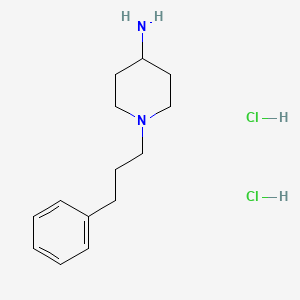

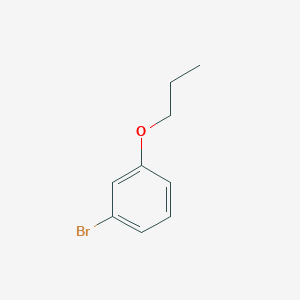

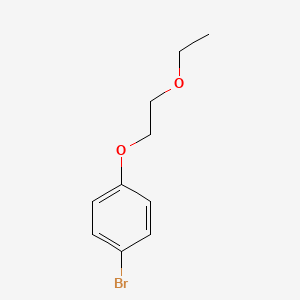

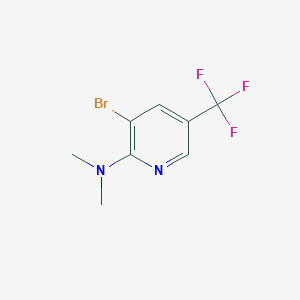

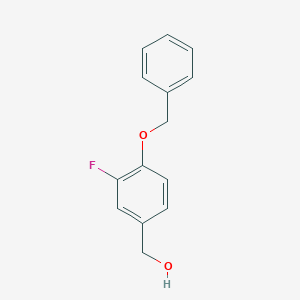

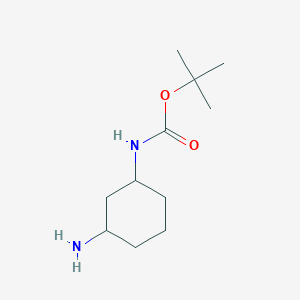

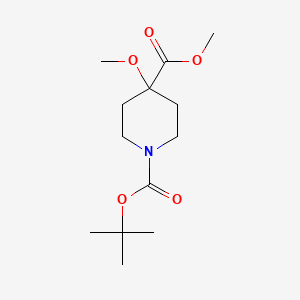

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)